2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine
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Overview
Description
2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine is a bicyclic nitrogen-containing compound. This compound is part of the azabicyclohexane family, which is known for its unique three-dimensional structure and significant pharmaceutical potential. The presence of the azabicyclo[3.1.0]hexane core in various drug candidates highlights its importance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst. This reaction can be conducted under low catalyst loadings (0.005 mol %) and results in high diastereoselectivity . The choice of catalyst and hydrolysis conditions allows for the formation of either the exo- or endo-3-azabicyclo[3.1.0]hexane derivatives .
Industrial Production Methods
the use of flow chemistry for the generation of diazo compounds and the optimization of rhodium-catalyzed reactions are potential avenues for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azabicyclohexane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and as a probe for understanding biochemical pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting nonplanar structures.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s azabicyclo[3.1.0]hexane core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
Exo-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine: Similar structure but with a methyl group instead of a benzyl group.
3-Azabicyclo[3.1.0]hexane-6-carboxylate: Contains a carboxylate group instead of an amine group.
Uniqueness
2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine is unique due to its benzyl group, which can enhance its binding affinity to certain molecular targets. This structural feature distinguishes it from other azabicyclohexane derivatives and contributes to its potential as a drug candidate .
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)ethanamine |
InChI |
InChI=1S/C14H20N2/c15-7-6-12-13-9-16(10-14(12)13)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 |
InChI Key |
HQKNKQSKHXWSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2CCN)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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